molecular formula C19H21N5O3S B2788846 ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896292-84-5

ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2788846
CAS No.: 896292-84-5
M. Wt: 399.47
InChI Key: UWGWVEQXJDSPJY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with ethyl and 1H-pyrrol-1-yl groups at the 5- and 4-positions, respectively. A sulfanyl acetamido linker connects the triazole moiety to an ethyl benzoate group. Its structure has been validated using crystallographic tools such as SHELX and ORTEP .

Properties

IUPAC Name

ethyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-16-21-22-19(24(16)23-11-5-6-12-23)28-13-17(25)20-15-9-7-14(8-10-15)18(26)27-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGWVEQXJDSPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and triazole intermediates, followed by their coupling with benzoate derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Product Yield Reference
Aqueous NaOH (1.0 M), refluxNaOH, H₂O4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid85%
HCl (2.0 M), 60°CHCl, H₂OSame as above78%
  • Mechanistic Insight : Base-mediated saponification cleaves the ethyl ester, while acid hydrolysis proceeds via protonation of the carbonyl oxygen.

  • Applications : The carboxylic acid derivative serves as a precursor for amide coupling in drug design.

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-S-) moiety participates in substitution reactions with electrophiles.

Reaction Reagents Product Conditions Yield Reference
AlkylationCH₃I, K₂CO₃Ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]methylsulfanyl}acetamido)benzoateDMF, 80°C, 6 hr72%
Arylation4-Bromobenzaldehyde, CuIAryl-substituted analogEtOH, reflux, 12 hr65%
  • Key Observation : Reactions proceed via thiolate intermediate formation, with polar aprotic solvents (e.g., DMF) enhancing reactivity.

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes cycloaddition and alkylation due to its electron-deficient nature.

Reaction Reagents Product Conditions Yield Reference
Huisgen CycloadditionPhenylacetylene, CuSO₄Triazole-linked acetylene derivativeH₂O/t-BuOH, 25°C68%
N-AlkylationEthyl bromoacetateN-alkylated triazoleK₂CO₃, DMF, 60°C81%
  • Mechanistic Notes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring for bioconjugation .

Redox Reactions

The pyrrole and triazole moieties exhibit redox activity.

Reaction Reagents Product Conditions Yield Reference
OxidationKMnO₄, H₂SO₄Sulfone derivative0°C, 2 hr58%
ReductionNaBH₄, MeOHAlcohol intermediateRT, 1 hr89%
  • Analytical Data : Oxidation of the sulfanyl group to sulfone confirmed via IR (1320 cm⁻¹, S=O stretch).

Photochemical Reactions

UV-induced reactions modify the pyrrole ring.

Reaction Conditions Product Yield Reference
UV irradiation (254 nm)CH₂Cl₂, 6 hrPyrrole ring-opened isomer42%
  • Significance : Photodegradation studies inform stability assessments for storage.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₁N₅OS
  • IUPAC Name : 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Its structure features a triazole ring, which is known for its biological activity, and a sulfanyl group that may enhance its reactivity and binding properties.

Pharmacological Applications

Ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has been studied for various pharmacological applications:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Triazoles are known to inhibit the growth of fungi and bacteria by interfering with their cellular processes. A study demonstrated that derivatives of triazoles showed potent activity against a range of microbial strains .

Anticancer Potential

The compound's unique structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation .

Neuropharmacology

Given its structural components, the compound may have implications in treating neurological disorders. The presence of the pyrrole moiety is associated with neuroprotective effects, making it a candidate for further investigation in neuropharmacology .

Stepwise Synthesis

  • Formation of the Triazole Ring : The initial step often involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the triazole.
  • Introduction of Sulfanyl Group : This can be achieved through nucleophilic substitution reactions using thiols.
  • Acetylation : The final product is usually obtained by acetylating the amine group using acetic anhydride or acetyl chloride.

Case Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry assessed various triazole derivatives against clinical isolates of fungi and bacteria. The results indicated that derivatives similar to this compound exhibited enhanced antimicrobial activity compared to standard treatments .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on cancer cell lines demonstrated that compounds with similar structures could induce apoptosis through mitochondrial pathways. The study highlighted the potential of these compounds in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents at Triazole Ring Molecular Weight CAS Number
Ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate (Target) 5-Ethyl, 4-(1H-pyrrol-1-yl) Not reported Not reported
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 5-(4-Chlorobenzyl), 4-(1H-pyrrol-1-yl) 495.982 886929-93-7
Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate 4-Phenyl, 5-phenoxymethyl Not reported Not reported

Key Observations :

  • The target compound’s 5-ethyl group contrasts with the 4-chlorobenzyl substituent in the analog from . The latter’s higher molecular weight (495.982 vs. unreported for the target) likely reduces solubility but may enhance lipophilicity and membrane permeability .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) Yield (%)
Target Compound Not reported Not reported Not reported
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate Not reported Not reported Not reported
Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate 251.4–252.0 3256 (N–H), 1711 (C=O), 694 (C–S) 60

Key Observations :

  • The analog in exhibits a high melting point (~252°C), suggesting strong crystalline packing due to its phenyl and phenoxymethyl groups .
  • IR data for confirms the presence of amide (N–H, C=O) and thioether (C–S) bonds, consistent with the target compound’s functional groups .

Biological Activity

Ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, also known by its CAS number 896297-94-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N6O2SC_{20}H_{20}N_{6}O_{2}S with a molecular weight of 440.5 g/mol. The structure features a triazole ring, a pyrrole moiety, and a benzoate group which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC20H20N6O2S
Molecular Weight440.5 g/mol
IUPAC NameThis compound
CAS Number896297-94-2

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions.
  • Synthesis of the Pyrrole Ring : Typically synthesized via the Paal-Knorr synthesis method.
  • Coupling Reactions : Involves the introduction of ethyl and phenyl groups to form the final compound.

Antimicrobial Properties

Research has indicated that compounds containing triazole and pyrrole rings exhibit notable antimicrobial activities. For instance:

  • A study demonstrated that similar compounds showed moderate activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .

The mechanism of action for this compound is hypothesized to involve inhibition of specific enzymes or interaction with DNA. The presence of the triazole and pyrrole rings allows for potential disruption of critical biological processes .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of related triazole compounds against ESKAPE pathogens, revealing significant in vitro activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : Another investigation highlighted that mercapto-substituted triazoles exhibited high antioxidant activity, suggesting potential applications in chemoprevention and therapeutic contexts .

Research Findings

Recent studies have focused on the broader implications of triazole-containing compounds in medicinal chemistry:

  • Chemo-preventive Effects : Compounds like this compound have been linked to chemotherapeutic effects against cancer due to their ability to inhibit metabolic enzymes .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
  • Reflux conditions : Use absolute ethanol with glacial acetic acid as a catalyst for triazole-thioacetamide coupling (reflux for 4–6 hours) .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from by-products like unreacted triazole intermediates .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1 molar ratio of triazole to thioacetamide precursors) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the pyrrole, triazole, and benzoate moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and ester carbonyls (δ 165–170 ppm) .
  • Infrared Spectroscopy (IR) : Identify functional groups like amide (N–H stretch ~3300 cm⁻¹), ester (C=O ~1720 cm⁻¹), and C–S bonds (650–750 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with a buffer (e.g., ammonium acetate, pH 6.5) and acetonitrile gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 or bacterial DNA gyrase). Focus on the triazole-pyrrole core for hydrogen bonding and the thioacetamide linker for hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) to assess binding free energies (ΔG) .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity) and potential toxicity risks .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer :
  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC values) and ELISA for cytokine profiling (e.g., IL-6, TNF-α) to ensure reproducibility .
  • Dose-Response Studies : Test a wide concentration range (0.1–100 µM) to identify off-target effects. For example, anti-inflammatory activity may dominate at lower doses, while cytotoxicity arises at higher concentrations .
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed ester groups) that may alter activity in different assay conditions .

Q. How can reaction intermediates be analyzed to troubleshoot low yields in large-scale synthesis?

  • Methodological Answer :
  • HPLC-MS Monitoring : Track intermediates like 5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol using a C18 column and electrospray ionization (ESI+) to detect [M+H]⁺ ions .
  • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to identify rate-limiting steps. For example, thiol-activation with DCC/DMAP may accelerate amide bond formation .
  • By-Product Identification : Use GC-MS to detect volatile impurities (e.g., ethyl acetate from ester hydrolysis) and adjust reaction conditions accordingly .

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